molecular formula C4H9Cl2NO2 B602060 (S)-Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 112346-82-4

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No.: B602060
CAS No.: 112346-82-4
M. Wt: 174.03
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Description

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of alanine, where the amino group is substituted with a chlorine atom at the beta position. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-alanine.

    Chlorination: The beta position of (S)-alanine is chlorinated using thionyl chloride or phosphorus pentachloride.

    Esterification: The resulting (S)-2-amino-3-chloropropanoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-amino-3-chloropropanoate.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Chlorination: Using large quantities of thionyl chloride or phosphorus pentachloride.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency.

    Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to form (S)-Methyl 2-amino-3-propanol.

    Oxidation Reactions: Oxidation can lead to the formation of (S)-Methyl 2-amino-3-chloropropanoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiol compounds under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: (S)-Methyl 2-amino-3-hydroxypropanoate, (S)-Methyl 2-amino-3-aminopropanoate.

    Reduction: (S)-Methyl 2-amino-3-propanol.

    Oxidation: (S)-Methyl 2-amino-3-chloropropanoic acid.

Scientific Research Applications

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters in the central nervous system, influencing neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.

    (S)-Methyl 2-amino-3-aminopropanoate: Contains an amino group instead of a chlorine atom.

    (S)-Methyl 2-amino-3-propanol: The chlorine atom is replaced by a hydroxyl group.

Uniqueness

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies where chlorinated intermediates are required.

Properties

IUPAC Name

methyl (2S)-2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112346-82-4
Record name 3-Chloro-D-alanine methyl ester hydrochloride
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